molecular formula C18H17N3O2S2 B2750019 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide CAS No. 170700-26-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B2750019
CAS No.: 170700-26-2
M. Wt: 371.47
InChI Key: UANAGTVKMLSKDA-UDWIEESQSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a benzothiazole-derived acylhydrazone characterized by a benzothiazole ring linked via a sulfanyl group to an acetohydrazide moiety. The (1E)-configured imine group connects the hydrazide to a 4-methoxyphenyl-substituted ethylidene fragment. This compound shares structural homology with antitumor and antimicrobial agents, where the benzothiazole core is critical for bioactivity . Key features include:

  • Molecular formula: Likely analogous to C₁₈H₁₇N₃O₂S₂ (based on , replacing ethoxy with methoxy).
  • Functional groups: Benzothiazole (electron-deficient aromatic system), sulfanyl bridge, hydrazone linkage (imine for coordination), and 4-methoxy substituent (electron-donating group).
  • Synthetic route: Typically involves condensation of 2-(benzothiazol-2-ylthio)acetohydrazide with 4-methoxyacetophenone under acidic conditions .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12(13-7-9-14(23-2)10-8-13)20-21-17(22)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANAGTVKMLSKDA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, summarizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for the compound is C18H18N2O2SC_{18}H_{18}N_2O_2S with a molecular weight of approximately 342.47 g/mol. The structure features a benzothiazole moiety linked to an acetohydrazide group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with benzothiazole structures have shown effectiveness against a range of bacterial and fungal pathogens.
  • Antiviral Properties : Some derivatives have been studied for their inhibitory effects on viruses, including MERS-CoV.
  • Antitumor Activity : Benzothiazole derivatives are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits notable inhibitory effects against specific viral strains and cancer cell lines. For instance:

  • MERS-CoV Inhibition : A related study on benzothiazole derivatives indicated that compounds with similar structures could inhibit MERS-CoV entry into cells, with IC50 values as low as 0.09 μM for some derivatives .
  • Cytotoxicity : The cytotoxicity of the compound was evaluated using various cancer cell lines, showing selective toxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications.

Case Studies

  • Antiviral Activity :
    • A series of studies focused on the antiviral properties of benzothiazole derivatives against coronaviruses demonstrated that modifications to the benzothiazole structure could enhance antiviral potency. The presence of specific substituents influenced the binding affinity to viral proteins .
  • Antitumor Efficacy :
    • In vitro assays on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. A study reported that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • Viral Entry Mechanisms : The compound may interfere with viral fusion processes, thereby preventing infection.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Comments
AntiviralMERS-CoV0.09High potency against viral entry
AntitumorMCF-7 (breast cancer)10Induces apoptosis via caspase activation
AntimicrobialVarious bacteriaVariesEffective against multiple strains

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the benzothiazole ring demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, a series of hydrazide derivatives were tested for their antimicrobial efficacy, revealing that compounds with methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts .

Anticancer Potential

The compound has shown promise as an anticancer agent. Investigations into its cytotoxic effects on various cancer cell lines suggest that it may inhibit cell proliferation and induce apoptosis. The mechanism of action is thought to involve the generation of reactive oxygen species and disruption of mitochondrial function, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have explored its ability to inhibit acetylcholinesterase and α-glucosidase, which are relevant targets for treating Alzheimer's disease and diabetes, respectively. The structural features of the compound contribute to its binding affinity for these enzymes, making it a candidate for further development in therapeutic applications .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted by Azzam et al. evaluated various hydrazide derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound displayed superior activity against S. aureus, suggesting a potential role in developing new antimicrobial agents .
  • Case Study 2: Anticancer Activity
    In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability in a dose-dependent manner. This effect was attributed to its ability to induce apoptosis through oxidative stress pathways .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliModerate inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
Enzyme Inhibitionα-GlucosidaseModerate inhibition

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name / ID Key Substituents/Modifications Molecular Weight Bioactivity Highlights Reference
Target compound 4-Methoxyphenyl ethylidene ~369.45 g/mol Anticancer (hypothesized based on analogs)
2-(Benzothiazol-2-ylthio)-N'-(4-ethoxybenzylidene)acetohydrazide 4-Ethoxyphenyl ethylidene 371.47 g/mol Structural analog; likely similar bioactivity
2-(Benzothiazol-2-ylthio)-N'-(3-nitrophenylallylidene)acetohydrazide 2-Nitrophenyl allylidene ~383.44 g/mol Enhanced electrophilicity; potential DNA interaction
2-(Quinazolin-2-ylthio)-N'-(2,4-dihydroxyphenylethylidene)acetohydrazide (6a–6d) Quinazolinone core; 2,4-dihydroxyphenyl ~410–450 g/mol Antioxidant and cytotoxic (IC₅₀: 12–28 µM)
2-(Benzimidazol-2-ylthio)-N'-(4-aminophenylethylidene)acetohydrazide (4v) 4-Aminophenylethylidene; benzimidazole core ~353.42 g/mol Antifungal (MIC: 4 µg/mL vs. Candida albicans)

Key Observations :

Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., DNA or enzyme active sites). Hydroxyl groups (e.g., in ) improve antioxidant activity via radical scavenging but may reduce stability under physiological conditions.

Heterocyclic Core Variations: Benzothiazole (target compound): Associated with antitumor activity due to intercalation or topoisomerase inhibition . Benzimidazole (): Favors antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes. Quinazolinone (): Exhibits dual antioxidant and cytotoxic effects, attributed to the conjugated dihydroquinazolinone system.

Biological Activity Trends: Anticancer: Benzothiazole derivatives (e.g., ) show selective cytotoxicity against glioma (C6) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values ranging from 8–32 µM. Antifungal: Benzimidazole analogs () demonstrate potent activity (MIC: 4 µg/mL) against Candida albicans, surpassing fluconazole in some cases. Antioxidant: Quinazolinone hybrids () exhibit DPPH radical scavenging at 10–15 µM, comparable to ascorbic acid.

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and optimization parameters for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide? A: Synthesis typically involves a multi-step condensation reaction. First, the benzothiazole-thioacetate intermediate is prepared by reacting 2-mercaptobenzothiazole with chloroacetic acid under alkaline conditions. The hydrazide moiety is then introduced via condensation with 4-methoxyphenylacetone hydrazone under reflux in ethanol or methanol. Critical parameters include:

  • Temperature control : Reflux (~78°C for ethanol) ensures complete imine bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency for thioether linkage formation .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve hydrazone yield .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is recommended .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., hydrazone NH at δ 10–12 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H16_{16}N4_4O2_2S2_2 at m/z 396.07) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Basic Solubility and Stability

Q: How can researchers determine the solubility and stability profile of this compound for in vitro assays? A:

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ~270 nm for benzothiazole absorption) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrazones are prone to hydrolysis under acidic conditions; use neutral buffers for biological assays .

Basic Biological Activity Screening

Q: What preliminary assays are suitable for evaluating its bioactivity? A:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 50 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} determination) .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituent modifications (e.g., methoxy vs. chloro) influence bioactivity? A:

  • Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting activity .
  • Benzothiazole vs. benzimidazole : Benzothiazole improves thiol-mediated redox activity, potentially increasing antimicrobial efficacy .
  • Hydrazone geometry : The (E)-isomer shows stronger hydrogen bonding with target enzymes compared to (Z) .

Advanced Data Contradictions

Q: How to resolve discrepancies in biological activity data across studies? A:

  • Purity verification : Reanalyze batches via HPLC and HRMS to rule out impurities (>98% purity required) .
  • Assay standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) and replicate under identical conditions (pH, temperature) .
  • Metabolite interference : Perform LC-MS to identify degradation products in cell culture media .

Advanced Reaction Mechanism Elucidation

Q: What mechanistic insights exist for key reactions (e.g., hydrazone formation)? A:

  • Hydrazone formation : Follows a nucleophilic addition-elimination mechanism. The 4-methoxyphenylacetone hydrazone attacks the electrophilic carbonyl carbon of the benzothiazole-thioacetate intermediate, with acid catalysis stabilizing the transition state .
  • Byproduct mitigation : Use anhydrous conditions to suppress hydrolysis of the thioester intermediate .

Advanced Toxicity Profiling

Q: What in vitro models are appropriate for preliminary toxicity assessment? A:

  • Hepatotoxicity : Primary hepatocyte cultures (e.g., HepG2 cells) with ALT/AST release assays .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Advanced Computational Modeling

Q: How can molecular docking guide target identification? A:

  • Target prediction : Use SwissTargetPrediction to identify probable enzyme targets (e.g., dihydrofolate reductase) .
  • Docking studies : AutoDock Vina for binding affinity estimation (e.g., binding energy < -7 kcal/mol suggests strong interaction) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Advanced Purification Challenges

Q: How to optimize purification for scale-up? A:

  • Chromatography : Use preparative HPLC with a gradient elution (20–80% acetonitrile in 30 min) .
  • Recrystallization : Optimize solvent ratios (e.g., 7:3 methanol/water) to maximize yield while avoiding hydrate formation .
  • Lyophilization : For hygroscopic compounds, freeze-dry under vacuum (0.05 mBar) to ensure stability .

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